N-(2-(Piperidin-1-yl)ethoxy)formamide
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Overview
Description
N-(2-(Piperidin-1-yl)ethoxy)formamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethoxy)formamide typically involves the reaction of piperidine with ethylene oxide, followed by formylation. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve multi-step processes that ensure high yields and purity. These methods may include hydrogenation, cyclization, and other functionalization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Piperidin-1-yl)ethoxy)formamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(Piperidin-1-yl)ethoxy)carboxylic acid, while reduction may produce N-(2-(Piperidin-1-yl)ethoxy)methanol .
Scientific Research Applications
N-(2-(Piperidin-1-yl)ethoxy)formamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(Piperidin-1-yl)ethoxy)formamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the ethoxy and formamide groups.
N-(2-(Piperidin-1-yl)ethyl)formamide: Similar but lacks the oxygen atom in the ethoxy group.
N-(2-(Piperidin-1-yl)ethoxy)acetamide: Similar but with an acetamide group instead of a formamide group.
Uniqueness
N-(2-(Piperidin-1-yl)ethoxy)formamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and formamide groups allows for unique interactions and reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethoxy)formamide |
InChI |
InChI=1S/C8H16N2O2/c11-8-9-12-7-6-10-4-2-1-3-5-10/h8H,1-7H2,(H,9,11) |
InChI Key |
IYABKUQPTKXUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCONC=O |
Origin of Product |
United States |
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